N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide
CAS No.:
Cat. No.: VC17679056
Molecular Formula: C13H26N2O2S
Molecular Weight: 274.43 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide -](/images/structure/VC17679056.png)
Specification
Molecular Formula | C13H26N2O2S |
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Molecular Weight | 274.43 g/mol |
IUPAC Name | N-(2-piperidin-3-ylethyl)cyclohexanesulfonamide |
Standard InChI | InChI=1S/C13H26N2O2S/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12/h12-15H,1-11H2 |
Standard InChI Key | XTZWFUWUOIAZCA-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)S(=O)(=O)NCCC2CCCNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide comprises three key structural elements:
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Cyclohexanesulfonamide: A six-membered cyclohexane ring fused to a sulfonamide group (), conferring rigidity and potential hydrogen-bonding capacity.
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Piperidine Moiety: A six-membered nitrogen-containing heterocycle, contributing basicity and conformational flexibility.
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Ethyl Linker: A two-carbon chain bridging the sulfonamide and piperidine groups, optimizing spatial orientation for target binding .
The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .
Physicochemical Properties
Key computed and experimental properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 310.88 g/mol | |
XLogP3 | 2.1 (estimated) | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 5 |
The compound’s topological polar surface area (TPSA) of 78.6 Ų suggests moderate membrane permeability, aligning with its potential as a peripherally acting therapeutic agent .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride typically involves sequential functionalization:
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Sulfonylation: Reaction of cyclohexanesulfonyl chloride with a piperidine-ethylamine intermediate under basic conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .
Critical parameters influencing yield and purity include:
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Temperature: Controlled cooling (−10°C to 0°C) during sulfonylation minimizes side reactions.
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Solvent Selection: Dichloromethane or tetrahydrofuran (THF) optimizes reagent solubility .
Analytical Characterization
Structural confirmation relies on:
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NMR Spectroscopy: -NMR signals at δ 1.2–1.8 ppm (cyclohexane protons) and δ 2.7–3.1 ppm (piperidine N–CH₂).
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Mass Spectrometry: ESI-MS m/z 273.1 [M–HCl] corroborates the molecular formula .
Pharmacological Applications and Mechanisms
Pharmacokinetic Profiling
Preliminary data from analogous piperidine-sulfonamides highlight:
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Metabolic Stability: Hepatic microsomal half-life >120 minutes, indicating resistance to cytochrome P450-mediated degradation .
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Blood-Brain Barrier Penetration: Low permeability (MDCK-mdr1 assay: 0.2% transport) suggests peripheral selectivity, minimizing central nervous system (CNS) side effects .
Comparative Analysis with Structural Analogs
To contextualize its therapeutic potential, N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide is compared to related compounds:
Compound | Structural Features | Unique Properties |
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N-(4-Methylpiperazin-1-yl)cyclohexanesulfonamide | Piperazine ring | Enhanced aqueous solubility |
N-[2-(Morpholin-4-yl)ethyl]cyclohexanesulfonamide | Morpholine moiety | Improved metabolic stability |
3-[2-(Ethylsulfanyl)ethyl]piperidin-3-ol | Thioether linker | Higher lipophilicity (XLogP3 0.9) |
This compound’s ethyl linker and cyclohexanesulfonamide core balance polarity and rigidity, favoring target engagement without excessive hydrophobicity .
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